Structural Differentiation of 2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid from Closest Analogs Based on Substituent Identity
The target compound (MW 216.21, C₇H₈N₂O₄S) is structurally differentiated from its closest commercially available analogs by the presence of the methoxyacetyl amino (-NHCOCH₂OCH₃) substituent at the 2-position of the thiazole ring. The nearest analog, 2-aminothiazole-4-carboxylic acid (CAS 40283-41-8, MW 144.15, C₄H₄N₂O₂S), lacks this substituent entirely and bears a simple -NH₂ group, resulting in a molecular weight difference of 72.06 Da and fundamentally different hydrogen-bonding and steric properties . Another closely related compound, {2-[(methoxyacetyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS 926207-16-1, MW 230.24, C₈H₁₀N₂O₄S), incorporates a -CH₂COOH moiety at the 4-position instead of the -COOH group, altering the acid strength and spatial orientation of the acidic functionality . These structural differences are not cosmetic; extensive SAR literature on the thiazole-4-carboxylic acid scaffold demonstrates that the identity of the 2-position substituent is a primary determinant of target engagement and biological potency.
| Evidence Dimension | 2-Position Substituent Identity and Physicochemical Properties |
|---|---|
| Target Compound Data | Methoxyacetyl amino (-NHCOCH₂OCH₃); MW 216.21; C₇H₈N₂O₄S |
| Comparator Or Baseline | Comparator 1: 2-aminothiazole-4-carboxylic acid — Amino (-NH₂); MW 144.15; C₄H₄N₂O₂S. Comparator 2: {2-[(methoxyacetyl)amino]-1,3-thiazol-4-yl}acetic acid — -CH₂COOH at 4-position; MW 230.24; C₈H₁₀N₂O₄S |
| Quantified Difference | MW difference vs. Comparator 1: +72.06 Da (+50.0%). MW difference vs. Comparator 2: -14.03 Da (-6.1%). Substituent rank-order difference in hydrogen-bond donor/acceptor count. |
| Conditions | Computational and structural comparison based on vendor-reported molecular formulas and CAS registry data (PubChem, Chemscene, ChemicalBook). |
Why This Matters
The methoxyacetyl amino group confers a unique hydrogen-bonding pharmacophore that is absent in the simpler 2-amino analog, making the target compound a structurally non-redundant entry for SAR libraries and fragment-based screening campaigns targeting binding pockets that accommodate medium-sized, polar 2-substituents.
